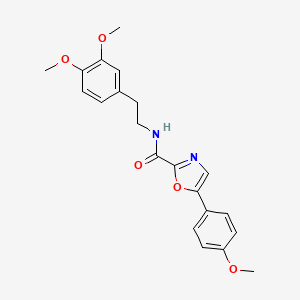

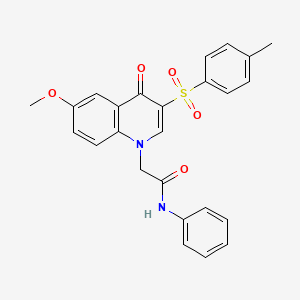

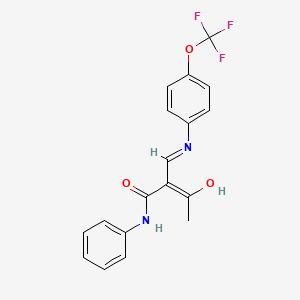

6-(2,6-Dimethylmorpholino)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of piperidine derivatives, such as 6-(2,6-Dimethylmorpholino)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The piperidine ring was essential for chiral optimization .Molecular Structure Analysis

The molecular weight of 6-(2,6-Dimethylmorpholino)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine is 350.423.Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .科学的研究の応用

Nitrosation Studies

Nitrosation reactions are crucial for understanding the formation of nitrosamines, compounds with significant implications in health and chemistry. Studies have detailed the kinetics and mechanisms involved in nitrosation processes, examining the behavior of secondary amines in various conditions (Calle et al., 1992; García‐Río et al., 1997). These studies shed light on the reaction pathways and the factors influencing nitrosamine formation, offering insights into minimizing their production in industrial and pharmaceutical contexts.

Synthesis of Mannich Bases

The versatility of Mannich bases, compounds with wide applications in medicinal chemistry and as intermediates in organic synthesis, has been explored through the utilization of specific amines like 2,6-dimethylmorpholine. Research on synthesizing new Mannich bases using this amine moiety highlights the compound's role in creating bioactive molecules (Khullar & Chatten, 1967). These findings are instrumental in developing pharmaceuticals and understanding the chemical properties of these bases.

Reaction Mechanisms and Structural Studies

Investigations into the reaction mechanisms involving nitropyridines and amines have unveiled complex interactions leading to the formation of novel compounds (Mugnoli et al., 1980). These studies not only expand our knowledge of chemical reactivity but also provide frameworks for designing new reactions for synthetic applications.

Antitumor Agents

Research into antitumor agents has led to the synthesis of derivatives that show promise in cancer treatment. Compounds synthesized from the core structure of interest have been evaluated for their anticancer activities, revealing potential pathways for developing novel antitumor drugs (Agrawal et al., 1976). These efforts underscore the compound's significance in medicinal chemistry, contributing to the ongoing search for effective cancer therapies.

将来の方向性

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

6-(2,6-dimethylmorpholin-4-yl)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N6O3/c1-10-4-6-20(7-5-10)16-18-14(17)13(22(23)24)15(19-16)21-8-11(2)25-12(3)9-21/h10-12H,4-9H2,1-3H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJOMBCEIJNHIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC(=C(C(=N2)N3CC(OC(C3)C)C)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,6-Dimethylmorpholin-4-yl)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(pyridin-3-yl)ethanone](/img/structure/B2511253.png)

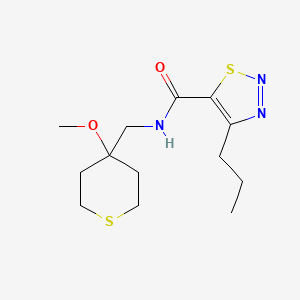

![6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2511254.png)

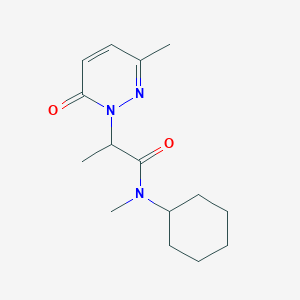

![6-Cyclopropyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2511258.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2511262.png)